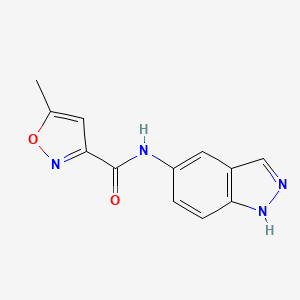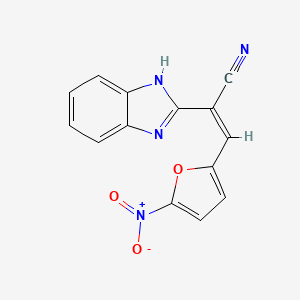![molecular formula C19H19BrN2O5 B5354064 N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}valine](/img/structure/B5354064.png)
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}valine, commonly known as BFAV, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BFAV is a derivative of the natural amino acid valine and has been developed as a potential drug candidate for the treatment of various diseases.
作用機序
The mechanism of action of BFAV involves the inhibition of the activity of enzymes involved in the biosynthesis of prostaglandins. Prostaglandins are lipid mediators that play a role in various physiological processes, including inflammation, pain, and fever. BFAV inhibits the activity of these enzymes, leading to a reduction in the production of prostaglandins. This reduction in prostaglandin production is responsible for the anti-inflammatory and antitumor activity of BFAV.
Biochemical and Physiological Effects:
Studies have shown that BFAV exhibits potent antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. BFAV has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, BFAV has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, leading to a reduction in inflammation, pain, and fever.
実験室実験の利点と制限
One of the advantages of BFAV is its potent antitumor activity, making it a potential candidate for the treatment of various types of cancer. Additionally, BFAV has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of BFAV is its potential toxicity, which requires further investigation.
将来の方向性
There are several future directions for the research of BFAV. One potential direction is the investigation of its potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to investigate the mechanism of action of BFAV and its potential toxicity. The development of new synthesis methods for BFAV may also lead to improved yields and purity, making it a more viable candidate for further research.
合成法
The synthesis of BFAV involves the reaction of 5-bromo-2-furoic acid with phenylalanine methyl ester to form 2-[(5-bromo-2-furoyl)amino]-3-phenylacrylic acid. This intermediate is then reacted with valine to produce BFAV. The synthesis of BFAV has been optimized to produce high yields and purity, making it a viable candidate for further research.
科学的研究の応用
BFAV has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Studies have shown that BFAV exhibits potent antitumor activity by inhibiting the growth of cancer cells. BFAV has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, BFAV has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in various physiological processes.
特性
IUPAC Name |
2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O5/c1-11(2)16(19(25)26)22-17(23)13(10-12-6-4-3-5-7-12)21-18(24)14-8-9-15(20)27-14/h3-11,16H,1-2H3,(H,21,24)(H,22,23)(H,25,26)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAGYMZRPRVCBQ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5353995.png)
![3-benzyl-5-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353999.png)
![N-[1-(1-L-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(3-fluorophenyl)urea hydrochloride](/img/structure/B5354007.png)

![methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5354010.png)
![2-cyclohexyl-5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5354021.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5354034.png)
![5-({[(1S*,3R*)-3-aminocyclopentyl]carbonyl}amino)-N,N-dimethyl-1-benzothiophene-2-carboxamide](/img/structure/B5354038.png)
![1-[3-(2-methyl-4-phenylpiperazin-1-yl)-3-oxopropyl]azepan-2-one](/img/structure/B5354042.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B5354048.png)
![1-{2-[methyl(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-piperidinone](/img/structure/B5354051.png)
![4-bromo-N-[2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5354061.png)
